3-Bromo-4-chloro-5-methylbenzoic acid
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Overview
Description
3-Bromo-4-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-chloro-5-methylbenzoic acid are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-methylbenzoic acid typically involves the bromination and chlorination of 5-methylbenzoic acid. The process can be summarized as follows:
Bromination: 5-Methylbenzoic acid is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-4-chloro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but lacks the chlorine atom.
4-Chloro-3-methylbenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-4-chlorobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
3-Bromo-4-chloro-5-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the benzene ring. This combination of substituents provides distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
3-bromo-4-chloro-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFGMMFLSYNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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